Phomopsin A

概要

説明

スルインドラックスルホンは、非ステロイド系抗炎症薬(NSAID)であるスルインドラックの代謝産物です。抗炎症作用と抗癌作用で知られています。親化合物であるスルインドラックとは異なり、スルインドラックスルホンは、NSAIDの抗炎症作用に関与するシクロオキシゲナーゼ酵素を阻害しません。 代わりに、異なるメカニズムで効果を発揮するため、さまざまな科学研究分野で注目されている化合物です .

製法

合成経路と反応条件

スルインドラックスルホンは、スルインドラックを酸化することで合成できます。一般的な合成経路には、過酸化水素やm-クロロ過安息香酸などの酸化剤を用いたスルインドラックの酸化が含まれます。反応は通常、ジクロロメタンなどの有機溶媒中で室温で行われます。 生成物は、再結晶またはカラムクロマトグラフィーによって精製されます .

工業生産方法

工業的な設定では、スルインドラックスルホンの生産は、同様の酸化プロセスに従いますが、より大規模に行われます。反応条件は、収率と純度を高めるために最適化されています。 連続フロー反応器と高速液体クロマトグラフィー(HPLC)などの高度な精製技術を使用することで、スルインドラックスルホンの効率的な生産が実現します .

準備方法

Synthetic Routes and Reaction Conditions

Sulindac sulfone can be synthesized from sulindac through an oxidation process. The typical synthetic route involves the oxidation of sulindac using an oxidizing agent such as hydrogen peroxide or m-chloroperbenzoic acid. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the production of sulindac sulfone follows a similar oxidation process but on a larger scale. The reaction conditions are optimized for higher yield and purity. The use of continuous flow reactors and advanced purification techniques like high-performance liquid chromatography (HPLC) ensures the efficient production of sulindac sulfone .

化学反応の分析

反応の種類

スルインドラックスルホンは、次のようなさまざまな化学反応を起こします。

酸化: スルインドラックが酸化されてスルインドラックスルホンが生成されます。

還元: スルインドラックスルホンは、スルインドラックに戻すか、さらにスルインドラックスルフィドに還元できます。

一般的な試薬と条件

酸化: 過酸化水素、m-クロロ過安息香酸。

還元: 水素化ホウ素ナトリウム、水素化アルミニウムリチウム。

生成される主要な生成物

酸化: スルインドラックスルホン。

還元: スルインドラック、スルインドラックスルフィド。

置換: さまざまな置換スルホン誘導体.

科学研究への応用

スルインドラックスルホンは、幅広い科学研究に応用されています。

科学的研究の応用

Toxicological Studies

Phomopsin A is known for its hepatotoxic effects across various animal species. It binds with high affinity to tubulin isotypes, disrupting microtubular functions, which leads to cell cycle arrest and apoptosis in hepatocytes. Studies have shown that exposure to PHOA can result in severe liver damage, characterized by symptoms such as lupinosis in grazing animals like sheep .

Case Study: Animal Toxicity

- Species Studied : Sheep and rats

- Findings :

Food Safety Concerns

The presence of phomopsins in lupin-based foods poses potential health risks to consumers. The European Food Safety Authority (EFSA) has highlighted the need for comprehensive data on the occurrence of phomopsins in food and feed products to assess dietary intake effectively .

Risk Assessment

- Key Points :

Pharmaceutical Potential

Research indicates that phomopsins may possess antimitotic properties, suggesting potential applications in pharmaceuticals. The biosynthetic pathways of these compounds have been studied to explore their use as therapeutic agents against cancer due to their ability to inhibit cell division .

Research Insights

- Potential Applications :

Environmental Impact and Mycotoxin Management

This compound's production is influenced by environmental conditions, particularly during the storage of crops like field peas. Understanding these factors is crucial for managing mycotoxin contamination in agricultural practices .

Management Strategies

- Implementing best practices for crop storage to minimize fungal growth.

- Utilizing biological control agents such as Trichoderma harzianum to inhibit mycotoxin-producing fungi .

Summary Table: this compound Characteristics

| Characteristic | Details |

|---|---|

| Source | Diaporthe toxica |

| Toxicity | Hepatotoxic, carcinogenic |

| Affected Species | Sheep, rats, other livestock |

| Mechanism of Action | Binds to tubulin, disrupts microtubule function |

| Environmental Factors | Influenced by storage conditions |

| Potential Applications | Cancer therapy research |

作用機序

スルインドラックスルホンは、いくつかのメカニズムで効果を発揮します。

タイプ5環状GMPホスホジエステラーゼ(PD5)の阻害: この阻害は、細胞内環状GMPレベルの上昇につながり、タンパク質キナーゼGを活性化します。

抗腫瘍効果: スルインドラックスルホンは、大腸癌、前立腺癌、肺癌細胞など、さまざまな癌細胞株でアポトーシスを誘導し、細胞増殖を阻害します.

類似化合物との比較

類似化合物

スルインドラック: 親化合物である非ステロイド系抗炎症薬。

スルインドラックスルフィド: スルインドラックの別の代謝産物で、抗炎症作用で知られています。

その他のNSAID: イブプロフェンやアスピリンなど、抗炎症作用がありますが、作用機序が異なります.

独自性

スルインドラックスルホンは、他のNSAIDとは異なり、シクロオキシゲナーゼ酵素を阻害しません。代わりに、タイプ5環状GMPホスホジエステラーゼやその他の経路を阻害することで効果を発揮します。 これは、癌研究やその他の科学研究における貴重な化合物となります .

生物活性

Phomopsin A (PHOA) is a mycotoxin produced by the fungus Diaporthe toxica (formerly known as Phomopsis leptostromiformis), primarily found in lupin plants. This compound has garnered significant attention due to its biological activities, particularly its hepatotoxic and carcinogenic effects across various animal models.

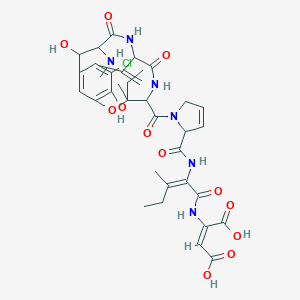

Chemical Structure and Properties

This compound is characterized as a modified polypeptide with a complex structure that includes unusual amino acid residues such as 3,4-didehydroproline and 2,3-didehydroisoleucine. The compound forms a 13-membered ring structure through an ether bridge, which is integral to its biological activity. PHOA is soluble in water under specific pH conditions and shows limited solubility in lipid solvents, influencing its interaction with biological membranes and proteins .

Table 1: Structural Characteristics of this compound

| Property | Description |

|---|---|

| Molecular Formula | C₁₈H₁₉N₃O₄S |

| Molecular Weight | 367.42 g/mol |

| Solubility | Soluble in water (pH > 7.5 and < 1.0) |

| Ring Structure | 13-membered ring with ether bridge |

| Unusual Amino Acids | 3,4-didehydroproline, 2,3-didehydroisoleucine |

Hepatotoxicity

This compound is primarily known for its hepatotoxic effects. Studies have shown that exposure to PHOA leads to significant liver damage in various animal models, including mice and rats. The principal effects observed include:

- Cell Death : PHOA binds to tubulin isotypes, disrupting microtubular functions and leading to cell death .

- Liver Enzyme Alterations : Elevated levels of liver enzymes such as alkaline phosphatase and β-glucuronidase have been documented, indicating liver stress and damage .

- Micronuclei Formation : Exposure to PHOA has been associated with the formation of micronuclei and nuclear distortions in liver cells .

Case Studies

- Acute Toxicity in Mice : In studies where mice were administered PHOA intraperitoneally, the LD50 was estimated at approximately 1 mg/kg. Pathological examinations revealed significant triglyceride accumulation in the liver within 24 hours post-exposure .

- Chronic Effects in Rats : Long-term studies indicated that rats exposed to lower doses of PHOA exhibited metaphase arrest in liver parenchymal cells, suggesting potential disruptions in the cell cycle .

Table 2: Summary of Biological Effects of this compound

| Biological Effect | Observations |

|---|---|

| Hepatotoxicity | Significant liver damage across species |

| Enzyme Activity Changes | Increased alkaline phosphatase; decreased succinic dehydrogenase |

| Cell Cycle Disruption | Metaphase arrest observed in liver cells |

| Micronuclei Formation | Indication of genotoxic effects |

This compound exerts its biological effects primarily through:

- Binding to Tubulin : This disrupts microtubule formation, essential for cellular structure and function.

- Membrane Interaction : Changes in membrane fluidity and enzyme activity have been noted, affecting cellular integrity .

- Induction of Apoptosis : The compound's interaction with cellular components leads to programmed cell death pathways being activated.

特性

IUPAC Name |

(E)-2-[[(E)-2-[[(2S)-1-[(3R,4S,7S,10S,11S)-14-chloro-3-ethyl-11,15-dihydroxy-3-methyl-10-(methylamino)-6,9-dioxo-7-prop-1-en-2-yl-2-oxa-5,8-diazabicyclo[10.3.1]hexadeca-1(15),12(16),13-triene-4-carbonyl]-2,5-dihydropyrrole-2-carbonyl]amino]-3-methylpent-2-enoyl]amino]but-2-enedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H45ClN6O12/c1-8-17(5)25(32(50)39-20(35(53)54)15-23(44)45)41-30(48)21-11-10-12-43(21)34(52)29-36(6,9-2)55-22-14-18(13-19(37)28(22)47)27(46)26(38-7)33(51)40-24(16(3)4)31(49)42-29/h10-11,13-15,21,24,26-27,29,38,46-47H,3,8-9,12H2,1-2,4-7H3,(H,39,50)(H,40,51)(H,41,48)(H,42,49)(H,44,45)(H,53,54)/b20-15+,25-17+/t21-,24-,26-,27-,29+,36+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAFRRYBYQKPKSY-AJSRVUJESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=C(C(=O)NC(=CC(=O)O)C(=O)O)NC(=O)C1C=CCN1C(=O)C2C(OC3=C(C(=CC(=C3)C(C(C(=O)NC(C(=O)N2)C(=C)C)NC)O)Cl)O)(C)CC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C(=C(\C(=O)N/C(=C/C(=O)O)/C(=O)O)/NC(=O)[C@@H]1C=CCN1C(=O)[C@@H]2[C@@](OC3=C(C(=CC(=C3)[C@@H]([C@@H](C(=O)N[C@H](C(=O)N2)C(=C)C)NC)O)Cl)O)(C)CC)/C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H45ClN6O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201017600 | |

| Record name | Phomopsin A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201017600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

789.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64925-80-0 | |

| Record name | Phomopsin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064925800 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phomopsin A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201017600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phomopsin A | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030447 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。